2-Amino-6-methyl-2,3,6,7-tetrahydro-1H-pteridin-4-one is a heterocyclic compound belonging to the pterin family. This compound is recognized for its biological significance, particularly as a cofactor in various enzymatic reactions. Its structure features a pteridine ring system with a methyl group at the 6th position, contributing to its unique properties and functionalities in biochemical pathways. The compound is also known by several synonyms, including 6-methyldihydro-(6H)-pterin and 6-methyl-5,6,7,8-tetrahydropterin .
2-Amino-6-methyl-2,3,6,7-tetrahydro-1H-pteridin-4-one is classified as a nitrogen-containing heterocyclic compound. It plays a crucial role in biological systems as a precursor for various bioactive molecules and is involved in the synthesis of neurotransmitters and other important biomolecules.
The synthesis of 2-amino-6-methyl-2,3,6,7-tetrahydro-1H-pteridin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate pteridine precursors with the use of methylating agents under controlled conditions. This process typically requires a catalyst such as a Lewis acid to facilitate the reaction.
Technical Details:
The molecular formula of 2-amino-6-methyl-2,3,6,7-tetrahydro-1H-pteridin-4-one is , with a molecular weight of approximately 181.20 g/mol. The compound features a unique bicyclic structure characterized by:
Data:
The canonical SMILES representation is CC1CN=C2C(=N1)C(=O)NC(N2)N
, and its InChI key is JZHUDBMUACQLEB-UHFFFAOYSA-N
, which provides insight into its structural features and connectivity .
The compound participates in various chemical reactions typical of pteridine derivatives. Notably:
Technical Details:
These reactions often require specific conditions such as temperature control and the presence of solvents that favor nucleophilic attack on electrophilic centers.
The mechanism of action for 2-amino-6-methyl-2,3,6,7-tetrahydro-1H-pteridin-4-one primarily involves its role as a cofactor in enzymatic processes. It facilitates electron transfer and participates in various metabolic pathways:
The physical properties of 2-amino-6-methyl-2,3,6,7-tetrahydro-1H-pteridin-4-one include:
Chemical properties include:
Relevant data indicate that careful handling is required to maintain its integrity during experimental procedures .
The applications of 2-amino-6-methyl-2,3,6,7-tetrahydro-1H-pteridin-4-one span various fields:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4